molecular formula C12H17FN2 B1525793 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine CAS No. 1248415-53-3

1-(4-Fluoro-2-methylphenyl)piperidin-3-amine

Cat. No. B1525793
CAS RN: 1248415-53-3
M. Wt: 208.27 g/mol
InChI Key: UTLDLISFEIXNHH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring with a fluorine atom and a methyl group .

Scientific Research Applications

Conformational Analysis and Crystal Structure

The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, closely related to the target molecule, has been studied for its conformational analysis and crystal structure. The research focused on the piperidin ring's conformation in solution and in solid state, revealing similarities between these conformations. The compound's thermal stability and phase transitions were also investigated, providing insights into its behavior under different conditions (Ribet et al., 2005).

Photophysical Properties

A study on borondipyrromethene analogues, which include piperidinyl and pyrrolidyl benzilates with tertiary amines such as piperidine, explored their photophysical properties. This research is significant for understanding the fluorescence behavior of these compounds in various solvents and their potential applications in fluorescence-based technologies (Qin et al., 2005).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Research on a novel anaplastic lymphoma kinase (ALK) inhibitor, which structurally relates to the specified compound, was conducted to understand its pharmacokinetics. The study focused on the enzymatic hydrolysis of the compound in plasma, its clearance, and half-life, offering valuable information for the development of effective cancer treatments (Teffera et al., 2013).

Synthesis of Important Intermediates

The synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for diabetes medication, demonstrates the utility of compounds like 1-(4-Fluoro-2-methylphenyl)piperidin-3-amine in pharmaceutical synthesis. The study highlights an environmentally friendly approach to synthesis, showcasing the compound's role in drug development (Liu et al., 2011).

Asymmetric Synthesis of Piperidines

A study on the asymmetric synthesis of 2,3,6-Trisubstituted Piperidines, starting from Baylis–Hillman adducts, illustrates the versatility of piperidine derivatives in the synthesis of biologically interesting compounds. The research demonstrates how piperidine derivatives can be effectively used in complex organic syntheses (Salgado et al., 2019).

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-7-10(13)4-5-12(9)15-6-2-3-11(14)8-15/h4-5,7,11H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLDLISFEIXNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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